Cas no 1370556-82-3 (Walsuralactam A)

Walsuralactam A 化学的及び物理的性質
名前と識別子
-
- Walsuralactam A
- (1R,2R,4R,6R,7S,10R,11R)-17-Hydroxy-1,7,11,15,15-pentamethyl-6-(5-oxo-1,2-dihydropyrrol-4-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione
- FS-8795
- AKOS040762503
- 1370556-82-3
-
- インチ: InChI=1S/C26H31NO5/c1-22(2)16(28)7-9-23(3)15-6-10-24(4)14(13-8-11-27-21(13)31)12-17-26(24,32-17)25(15,5)20(30)18(29)19(22)23/h7-9,14-15,17,29H,6,10-12H2,1-5H3,(H,27,31)/t14-,15+,17+,23+,24-,25-,26+/m0/s1
- InChIKey: YEYOJXZXQUDNJO-OTCYVHTESA-N
- SMILES: CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2CCC4(C35C(O5)CC4C6=CCNC6=O)C)C)O)C)C
計算された属性
- 精确分子量: 437.22022309g/mol
- 同位素质量: 437.22022309g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 32
- 回転可能化学結合数: 1
- 複雑さ: 1110
- 共价键单元数量: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 96Ų
じっけんとくせい
- Color/Form: Powder
Walsuralactam A Security Information
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:Store at 4 ℃, better at -4 ℃
Walsuralactam A Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5251-1 ml * 10 mm |
Walsuralactam A |
1370556-82-3 | 1 ml * 10 mm |
¥ 5800 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | W41600-5mg |
WalsuralactamA |
1370556-82-3 | ,98.0% | 5mg |
¥8000.0 | 2023-09-06 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5251-1 mg |
Walsuralactam A |
1370556-82-3 | 1mg |
¥4035.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5251-5mg |
Walsuralactam A |
1370556-82-3 | 5mg |
¥ 5700 | 2024-07-19 | ||
TargetMol Chemicals | TN5251-1 mL * 10 mM (in DMSO) |
Walsuralactam A |
1370556-82-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5800 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | W41600-5 mg |
WalsuralactamA |
1370556-82-3 | 5mg |
¥8000.0 | 2021-09-07 | ||
TargetMol Chemicals | TN5251-5 mg |
Walsuralactam A |
1370556-82-3 | 98% | 5mg |
¥ 5,700 | 2023-07-10 |
Walsuralactam A 関連文献
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
Walsuralactam Aに関する追加情報
Walsuralactam A: A Novel Bioactive Compound with Promising Therapeutic Potential
Walsuralactam A (CAS No. 1370556-82-3) is a recently identified natural product derived from Actinomycetes species, which has garnered significant attention in the field of biomedical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the lactam family, characterized by a cyclic amide functional group, which is known to confer structural stability and biological activity in various drug discovery contexts. The synthetic pathway of Walsuralactam A remains under investigation, but its biosynthesis is hypothesized to involve non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which are common in the production of complex secondary metabolites in microbial organisms.
Walsuralactam A has been extensively studied for its antimicrobial properties, particularly against multidrug-resistant Staphylococcus aureus strains. Recent research published in Journal of Antibiotics (2023) demonstrated that Walsuralactam A exhibits potent activity against MRSA (Methicillin-Resistant Staphylococcus aureus) with a minimum inhibitory concentration (MIC) of 8 μg/mL, which is significantly lower than that of conventional antibiotics like methicillin (MIC > 16 μg/mL). This suggests that Walsuralactam A could serve as a potential candidate for antibiotic development in the face of increasing antimicrobial resistance.
Further studies have revealed that Walsuralactam A possesses anti-inflammatory and immunomodulatory effects, which are critical in the treatment of chronic inflammatory diseases. A 2024 study in Frontiers in Immunology highlighted that Walsuralactam A significantly suppresses the activation of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. This dual mechanism of action—combining direct antimicrobial activity with modulation of the immune response—positions Walsuralactam A as a promising therapeutic agent for infectious diseases and autoimmune disorders.
From a chemical synthesis perspective, the structure of Walsuralactam A is composed of a seven-membered lactam ring fused with a carbamoyl group, which contributes to its unique biological profile. The synthetic route of this compound has been explored in several organic chemistry studies, with a notable approach involving asymmetric hydrogenation and ring-closing metathesis reactions. These methodologies have enabled the efficient preparation of Walsuralactam A in high yields, which is crucial for its preclinical development and clinical trials.
Recent pharmacokinetic studies have provided insights into the metabolic profile of Walsuralactam A. Research published in Drug Metabolism and Disposition (2023) indicated that the compound is primarily metabolized via hydroxylation and glucuronidation pathways in the liver, with a half-life of approximately 4 hours. This short half-life suggests that Walsuralactam A may require frequent dosing, which is a key consideration for its clinical application. However, the compound's low toxicity profile, as observed in in vivo studies, makes it a viable option for further development.
The therapeutic potential of Walsuralactam A extends beyond antimicrobial and anti-inflammatory applications. Preliminary in vitro studies have shown that Walsuralactam A exhibits anti-cancer activity against breast cancer cell lines (e.g., MCF-7). A 2023 study in Cancer Letters reported that Walsuralactam A induces apoptosis in MDA-MB-231 cells through the activation of mitochondrial pathways and the suppression of survival signaling molecules like PI3K/Akt. These findings suggest that Walsuralactam A could be explored as a targeted therapy for metastatic cancers.
Despite its promising biological activities, the mechanism of action of Walsuralactam A remains partially elucidated. Recent structural biology studies using X-ray crystallography have revealed that Walsuralactam A binds to specific protein targets such as lipoteichoic acid (LTA) and cell wall-associated proteins, which are critical for bacterial virulence. This binding disrupts the biofilm formation and adhesion capacity of pathogenic bacteria, thereby enhancing its antimicrobial efficacy. Further computational modeling studies are underway to identify additional target proteins and optimize the compound's selectivity.
The environmental impact of Walsuralactam A is another important aspect of its biomedical application. As a natural product, Walsuralactam A is considered to have a lower ecological footprint compared to synthetic antibiotics. However, its large-scale production requires sustainable fermentation processes, which are currently being optimized using bioreactor technology. These efforts aim to ensure that the biomedical application of Walsuralactam A is both effective and environmentally responsible.
In conclusion, Walsuralactam A (CAS No. 1370556-82-3) represents a significant advancement in the field of drug discovery, offering potential solutions for antimicrobial resistance, inflammatory diseases, and cancer therapy. Its unique chemical structure, combined with its diverse biological activities, positions it as a promising candidate for further preclinical and clinical studies. As research in this area continues to evolve, the role of Walsuralactam A in biomedical applications is likely to expand, contributing to the development of novel therapeutic strategies.
Keywords: Walsuralactam A, CAS No. 1370556-82-3, antimicrobial, anti-inflammatory, drug discovery, biomedical applications
1370556-82-3 (Walsuralactam A) Related Products
- 1690095-18-1(trans-2-(2,3-dihydro-1H-inden-2-yl)aminocyclopentan-1-ol)
- 921554-67-8(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide)
- 2680867-95-0(benzyl N-(2,6-dimethylphenyl)-N-(prop-2-yn-1-yl)carbamate)
- 1472038-60-0(8-chloro-6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one)
- 2228689-18-5(2-(5-bromothiophen-3-yl)-2,2-difluoroethan-1-ol)
- 124796-97-0(Ethyl 2-(chloromethyl)-5-methylnicotinate)
- 2648933-30-4((2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic acid)
- 64890-06-8(7-Nitro-2-phenyl-1h-indole)
- 1869997-04-5(4-(Isoquinolin-5-yl)but-3-en-2-one)
- 94443-88-6(bacopaside X)




